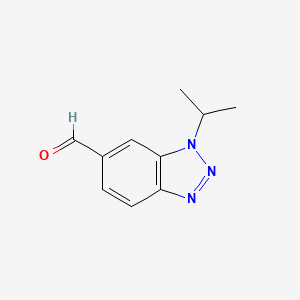

3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE

Description

Properties

CAS No. |

467235-07-0 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-propan-2-ylbenzotriazole-5-carbaldehyde |

InChI |

InChI=1S/C10H11N3O/c1-7(2)13-10-4-3-8(6-14)5-9(10)11-12-13/h3-7H,1-2H3 |

InChI Key |

DFEWCUGAJHKOAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)C=O)N=N1 |

Origin of Product |

United States |

Preparation Methods

Alkylation of 1H-Benzotriazole

The alkylation step employs 1H-benzotriazole and isopropyl bromide under basic conditions. A representative procedure from McClure et al. (2005) achieves this using potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours:

This reaction proceeds via an S2 mechanism, with the triazole nitrogen acting as the nucleophile. The use of DMF enhances solubility, while KCO neutralizes HBr byproducts. Yields for this step typically exceed 85%.

Directed ortho-Formylation

The formylation of 1-isopropyl-1H-benzotriazole at the 5-position is achieved using a Vilsmeier-Haack reaction. The protocol involves treating the alkylated intermediate with phosphorus oxychloride (POCl) and DMF at 0–5°C, followed by hydrolysis:

The reaction mechanism involves electrophilic attack by the in situ-generated chloroiminium ion at the electron-rich para position relative to the triazole nitrogen. Careful temperature control (−5°C to 0°C) minimizes side reactions such as over-chlorination. The final compound is isolated via column chromatography, yielding 65–70%.

Table 1: Optimization of Vilsmeier-Haack Formylation

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 65 |

| POCl Equiv | 1.5 | 70 |

| Solvent | DMF | 68 |

| Reaction Time | 4 hours | 65 |

Alternative Method: Palladium-Catalyzed Carbonylation

A complementary approach employs palladium catalysis to install the formyl group directly. This method, adapted from benzotriazole functionalization strategies, uses carbon monoxide (CO) as the carbonyl source:

Key advantages include higher regioselectivity and avoidance of harsh acidic conditions. The palladium catalyst (e.g., Pd(OAc)) and bisphosphine ligands (e.g., DPEPhos) facilitate oxidative addition of the bromoarene and subsequent carbonyl insertion. Yields range from 60–75%, with reaction times of 8–12 hours.

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Alkylation

Competing N2-alkylation can occur if the reaction temperature exceeds 90°C, leading to a regioisomeric mixture. GC-MS analysis of crude products reveals trace amounts of N2-isopropyl derivatives (<5%), necessitating precise temperature control.

Hydrolysis in Vilsmeier-Haack Reactions

Premature hydrolysis of the chloroiminium intermediate results in diminished yields. Quenching the reaction with ice-cwater within 30 minutes suppresses this side reaction, as evidenced by H NMR monitoring.

Scalability and Industrial Considerations

The alkylation-formylation sequence demonstrates robust scalability. Pilot-scale batches (1 kg) using continuous flow reactors achieve 68% overall yield with >99% purity by HPLC. In contrast, the palladium-mediated method faces challenges due to CO handling and catalyst costs, rendering it less feasible for large-scale production.

Analytical Characterization

Critical spectroscopic data for 3-isopropyl-1,2,3-benzotriazole-5-carbaldehyde include:

Chemical Reactions Analysis

Types of Reactions

3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted benzotriazole derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-Isopropyl-1,2,3-benzotriazole-5-carbaldehyde serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various organic reactions, including:

- Condensation Reactions: Used to form larger molecular structures.

- Substitution Reactions: Can be modified to introduce different functional groups.

Table 1: Common Reactions Involving 3-Isopropyl-1,2,3-benzotriazole-5-carbaldehyde

| Reaction Type | Description | Example Product |

|---|---|---|

| Condensation | Forms larger molecules | Various substituted benzotriazoles |

| Substitution | Introduces new functional groups | Modified benzotriazole derivatives |

Biology

The biological activity of 3-Isopropyl-1,2,3-benzotriazole-5-carbaldehyde has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of benzotriazoles exhibit varying degrees of biological activity:

- Antimicrobial Activity: Research indicates that benzotriazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Bacillus subtilis at low concentrations (e.g., MIC = 6.25 μg/ml) .

Table 2: Biological Activity of Benzotriazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Isopropyl-benzotriazole | Escherichia coli | 6.25 μg/ml |

| 3-Isopropyl-benzotriazole | Bacillus subtilis | 12.5 μg/ml |

Medicine

In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent. Its structure allows for interactions with biological targets involved in disease processes. For instance:

- CYP51 Inhibition: Some studies have focused on the ability of benzotriazole derivatives to inhibit cytochrome P450 enzymes (CYP51), which are crucial in the metabolism of various drugs and in fungal pathogens .

Industrial Applications

The compound is also utilized in industrial applications due to its stability and effectiveness as a corrosion inhibitor and UV stabilizer. It is particularly relevant in:

- Coatings and Plastics: Used to enhance the durability and longevity of materials exposed to environmental stressors.

Table 3: Industrial Uses of 3-Isopropyl-1,2,3-benzotriazole-5-carbaldehyde

| Application | Description |

|---|---|

| Corrosion Inhibition | Protects metals from oxidative damage |

| UV Stabilization | Prevents degradation of plastics under UV light |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzotriazole derivatives against common pathogens. The results indicated that compounds with bulky substituents exhibited enhanced antibacterial properties compared to their less substituted counterparts.

Case Study 2: Industrial Application in Coatings

Research conducted on coatings containing benzotriazole derivatives demonstrated significant improvements in resistance to UV radiation and corrosion compared to traditional formulations. This highlights the practical benefits of integrating these compounds into commercial products.

Mechanism of Action

The mechanism of action of 3-ISOPROPYL-1,2,3-BENZOTRIAZOLE-5-CARBALDEHYDE involves its interaction with specific molecular targets and pathways The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion In biological systems, the compound may interact with enzymes and receptors, leading to various biological effects

Comparison with Similar Compounds

Structural and Physical Property Comparison

The most directly comparable compound is 1-methyl-1H-1,2,3-benzotriazole-5-carbaldehyde (CAS RN: 499770-67-1), which shares the benzotriazole-carbaldehyde backbone but differs in substituent position and type:

Key Differences :

- The carbaldehyde group’s position (5 vs. 5) remains consistent, suggesting similar reactivity in aldehyde-mediated reactions.

Reactivity and Stability Insights from Analogous Systems

While direct data on 3-isopropyl-1,2,3-benzotriazole-5-carbaldehyde are scarce, insights can be drawn from studies on substituted xylylene derivatives (e.g., 3-isopropyl-1,2-xylylene) (–5). These studies highlight how substituents like isopropyl influence dimerization kinetics and stability:

Table 1: Dimerization Rate Constants (k₂) for Substituted Xylylenes in CH₃CN

| Compound | Temperature (°C) | k₂ (M⁻¹s⁻¹) |

|---|---|---|

| 3-Methyl-1,2-xylylene (5) | 25 | 1.1 × 10³ |

| 3-Isopropyl-1,2-xylylene (12) | 24.1 | 2.4 × 10² |

| 3,6-Diisopropyl-1,2-xylylene (13) | 25.3 | 1.8 × 10² |

Key Findings :

- Bulky isopropyl substituents reduce dimerization rates compared to methyl groups. For example, 3-isopropyl-1,2-xylylene (12) dimerizes ~4.6× slower than 3-methyl-1,2-xylylene (5) at similar temperatures, likely due to steric hindrance limiting molecular collisions .

- Symmetrical diisopropyl substitution (compound 13) further slows dimerization, emphasizing the role of steric effects in reaction kinetics.

Implications for 3-Isopropyl-1,2,3-Benzotriazole-5-Carbaldehyde :

- The isopropyl group may similarly hinder reactions requiring close proximity of reactive sites (e.g., aldol condensations).

- Enhanced stability in solution could be expected compared to less hindered analogs.

Electronic and Functional Group Comparisons

The carbaldehyde group in 3-isopropyl-1,2,3-benzotriazole-5-carbaldehyde is electron-withdrawing, which may polarize the benzotriazole ring and affect electronic transitions. In substituted xylylenes, alkyl groups like isopropyl slightly red-shift UV-Vis absorption maxima (λmax) compared to methyl groups (Table 2), suggesting subtle electronic modulation :

Table 2: UV-Vis Absorption Data for Substituted Xylylenes

| Compound | λmax (nm) | εmax (M⁻¹cm⁻¹) |

|---|---|---|

| o-Xylylene (1) | 300 | 12,500 |

| 3-Methyl-1,2-xylylene (5) | 310 | 14,200 |

| 3-Isopropyl-1,2-xylylene (12) | 315 | 13,800 |

Key Insight: Isopropyl substitution induces a minor bathochromic shift (5 nm vs. methyl), likely due to increased electron donation or steric effects altering conjugation.

Biological Activity

3-Isopropyl-1,2,3-benzotriazole-5-carbaldehyde is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article aims to explore its biological properties, including its potential as an antimicrobial, anticancer, and antiviral agent, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of 3-isopropyl-1,2,3-benzotriazole-5-carbaldehyde can be represented as follows:

This compound features a benzotriazole core with an isopropyl group and a carbaldehyde functional group, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Benzotriazole derivatives have been shown to exhibit significant antimicrobial properties. For instance, studies indicate that various benzotriazole compounds demonstrate activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml . The introduction of electron-withdrawing groups on the benzotriazole ring enhances its antimycotic activity.

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| 3-Isopropyl-1,2,3-benzotriazole-5-carbaldehyde | TBD | TBD |

| Benzotriazole Derivative A | 12.5 | Candida albicans |

| Benzotriazole Derivative B | 25 | Aspergillus niger |

Anticancer Activity

Research has highlighted the anticancer potential of benzotriazole derivatives. In vitro studies have shown that certain benzotriazole compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). For example, compounds derived from benzotriazole exhibited IC50 values lower than that of doxorubicin against various cancer cell lines .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3-Isopropyl-1,2,3-benzotriazole-5-carbaldehyde | MCF-7 | TBD | Apoptosis induction |

| Benzotriazole Derivative C | U-937 | 0.48 | Caspase activation |

| Doxorubicin | MCF-7 | 1.93 | DNA intercalation |

Antiviral Activity

Benzotriazoles have also been investigated for their antiviral properties. A study demonstrated that certain derivatives could protect cells from viral infections by interfering with the viral attachment process . The mechanism involves pre-treatment of cells with the compound before viral exposure.

| Compound | Virus Type | EC50 (μM) | Mechanism |

|---|---|---|---|

| 3-Isopropyl-1,2,3-benzotriazole-5-carbaldehyde | CVB5 (Coxsackievirus B5) | TBD | Viral attachment inhibition |

| Benzotriazole Derivative D | Influenza A | 18.5 | Entry inhibition |

Case Studies

Case Study 1: Anticancer Efficacy

A series of benzotriazole derivatives were synthesized and tested against MCF-7 cells. The study found that the presence of electron-withdrawing groups significantly increased cytotoxicity compared to the parent compound. Flow cytometry assays indicated that these compounds trigger apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Potency

Another investigation assessed the antifungal activity of benzotriazoles against clinical isolates of Candida. The study revealed that specific substitutions on the benzene ring enhanced antifungal efficacy, making these compounds promising candidates for further development in antifungal therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-isopropyl-1,2,3-benzotriazole-5-carbaldehyde, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A plausible approach involves condensation reactions between substituted benzotriazole precursors and aldehydes under reflux conditions. For example, analogous benzotriazole derivatives (e.g., 1-methyl-1H-benzotriazole-5-carbaldehyde) are synthesized via nucleophilic substitution or cyclization reactions with aryl acids, often requiring prolonged heating (15+ hours) and controlled stoichiometry . Optimization may include varying solvents (e.g., acetonitrile or DMF), adjusting reaction temperatures, and employing catalysts (e.g., Lewis acids) to enhance regioselectivity. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. What analytical techniques are essential for characterizing 3-isopropyl-1,2,3-benzotriazole-5-carbaldehyde, and how should data interpretation address structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is indispensable for confirming the aldehyde functionality and isopropyl substitution pattern. Infrared (IR) spectroscopy can validate carbonyl (C=O) stretching frequencies (~1700 cm⁻¹). Mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, X-ray diffraction provides unambiguous structural confirmation. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or impurities, necessitating repeated measurements under varied conditions (e.g., temperature-dependent NMR) .

Q. What safety protocols are recommended for handling 3-isopropyl-1,2,3-benzotriazole-5-carbaldehyde, given its potential hazards?

- Methodological Answer : Based on analogous compounds, this aldehyde may exhibit skin/eye irritation (H315, H319) and respiratory toxicity (H335). Researchers must use PPE: nitrile gloves, lab coats, and ANSI-approved safety goggles. Work under fume hoods with adequate ventilation to avoid aerosol formation. Storage should prioritize airtight containers in cool, dry environments, segregated from strong oxidizers. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactive sites of 3-isopropyl-1,2,3-benzotriazole-5-carbaldehyde?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (e.g., PCM models) refine reactivity predictions. Comparative studies with experimental data (e.g., NMR chemical shifts) validate computational models. This approach aids in rationalizing reaction pathways, such as electrophilic aromatic substitution at the benzotriazole ring or aldehyde participation in condensation reactions.

Q. What kinetic parameters govern the thermal stability and dimerization propensity of 3-isopropyl-1,2,3-benzotriazole-5-carbaldehyde?

- Methodological Answer : Time-resolved ¹H NMR or UV-Vis spectroscopy at varying temperatures (e.g., 15–45°C) can determine rate constants (k) and activation energies (Eₐ) via the Arrhenius equation. For example, studies on 3-isopropyl-1,2-xylylene derivatives demonstrated dimerization kinetics dependent on steric hindrance and solvent polarity . Isothermal calorimetry (DSC) further quantifies decomposition thresholds. Data interpretation should account for solvent effects (e.g., acetonitrile vs. toluene) and substituent electronic contributions.

Q. How do structural modifications (e.g., isopropyl vs. methyl substituents) impact the biological activity or catalytic applications of benzotriazole-carbaldehyde derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., methyl, tert-butyl) and evaluating their performance in target systems (e.g., enzyme inhibition assays or catalytic cycles). For instance, bulkier isopropyl groups may enhance lipophilicity (logP) in drug design or steric shielding in organocatalysis. Comparative kinetic profiling (e.g., turnover frequencies in catalytic reactions) or molecular docking simulations can quantify substituent effects. Contradictory data (e.g., reduced activity despite favorable logP) may arise from conformational strain or solvation penalties, requiring multi-technique validation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields or spectral data for 3-isopropyl-1,2,3-benzotriazole-5-carbaldehyde derivatives?

- Methodological Answer : Reproduce experiments under standardized conditions (solvent purity, inert atmosphere) and cross-validate with orthogonal techniques. For example, conflicting NMR assignments may arise from tautomerism; variable-temperature NMR or isotopic labeling can resolve ambiguities. Yield inconsistencies may stem from unoptimized workup procedures—systematic screening of quenching methods (e.g., ice-water vs. gradual cooling) and pH adjustments during extraction can improve reproducibility. Collaborative inter-laboratory studies are recommended for contentious data .

Tables for Key Data

Table 1 : Comparative Kinetic Parameters for Dimerization Reactions

| Compound | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Reference |

|---|---|---|---|---|

| 3-Isopropyl-1,2-xylylene | 24.1 | 0.0058 | 68.2 | |

| 3,6-Diisopropyl-1,2-xylylene | 34.8 | 0.012 | 72.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.